N-[(3,4-dimethoxyphenyl)methyl]pyridin-2-amine
Overview
Description
N-[(3,4-Dimethoxyphenyl)methyl]pyridin-2-amine is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of the 3,4-dimethoxyphenyl group in the compound adds to its potential biological activity, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]pyridin-2-amine typically involves the reaction of 3,4-dimethoxybenzaldehyde with pyridin-2-amine. One common method includes the use of ethanol and sodium hydroxide as solvents and catalysts, respectively . The reaction proceeds through the formation of an intermediate chalcone, which is then treated with 2-cyanothioacetamide to yield the desired pyridine derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[(3,4-dimethoxyphenyl)methyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the pyridine ring can be targeted by nucleophiles.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki–Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antimicrobial properties, showing activity against strains like E. coli and B.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the production of pharmaceuticals and other fine chemicals, where its unique chemical structure can be leveraged for various applications.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
N-[(3,4-dimethoxyphenyl)methyl]pyridin-2-amine can be compared with other pyridine derivatives, such as:
3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the pyridine ring, which may result in different biological activities.
Pyridinethione Derivatives: These compounds also contain a pyridine ring and have shown antimicrobial properties, similar to this compound.
Thienopyridine Derivatives: These compounds have a fused thiophene-pyridine structure and exhibit a range of biological activities.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]pyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-17-12-7-6-11(9-13(12)18-2)10-16-14-5-3-4-8-15-14/h3-9H,10H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXGHCBYVTVEOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC=CC=N2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60977441 | |
Record name | N-[(3,4-Dimethoxyphenyl)methyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60977441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61893-82-1 | |
Record name | NSC64294 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64294 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[(3,4-Dimethoxyphenyl)methyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60977441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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